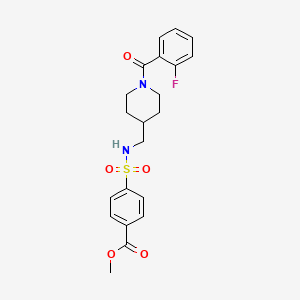

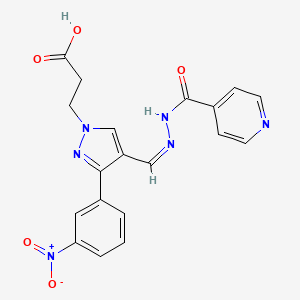

methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a chemical compound. It has a CAS Number of 1396860-32-4. The compound is related to N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-, which has a CAS Number of 1185296-35-8 and a molecular weight of 353.31 .

Molecular Structure Analysis

The compound is related to N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-, which has a linear formula of C16H27Cl2FN2O . The InChI code for this related compound is 1S/C16H25FN2O.2ClH/c1-20-11-8-18-12-14-6-9-19(10-7-14)13-15-4-2-3-5-16(15)17;;/h2-5,14,18H,6-13H2,1H3;2*1H .Aplicaciones Científicas De Investigación

Cardiac Protection in Ischemia and Reperfusion

Methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has been studied for its potential application in cardiac protection, particularly in the context of ischemia and reperfusion. Research by Baumgarth, Beier, and Gericke (1997) indicates that compounds with a similar molecular structure have shown promise as Na+/H+ exchanger inhibitors. These inhibitors are beneficial for maintaining cellular integrity and functional performance during cardiac ischemia and reperfusion, and are explored as adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).

Enantioselective Synthesis

The compound and its derivatives are also relevant in the field of organic synthesis, particularly in enantioselective processes. Liu et al. (2013) describe the use of similar compounds in the asymmetric cycloaddition reaction of N-sulfonylimines and enones or ynones. This method is a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are significant in pharmaceutical synthesis (Liu et al., 2013).

Antibacterial Evaluation

Aziz‐ur‐Rehman et al. (2017) researched the synthesis and antibacterial evaluation of derivatives of methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate. These derivatives displayed valuable antibacterial properties, showcasing the compound's potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Chemical Analysis and Tagging Reagents

Toyo’oka et al. (1991) explored the use of related compounds as precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography. This application is crucial for chemical analysis, especially in detecting and quantifying small organic molecules (Toyo’oka et al., 1991).

Synthesis of Complex Molecules

Katritzky et al. (2007) studied the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), using secondary amines including compounds similar to methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate. This synthesis is significant for developing complex molecular structures for various applications (Katritzky et al., 2007).

Propiedades

IUPAC Name |

methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-17(9-7-16)30(27,28)23-14-15-10-12-24(13-11-15)20(25)18-4-2-3-5-19(18)22/h2-9,15,23H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWNZIMUPMGXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)

![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2683035.png)

![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683037.png)

![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)